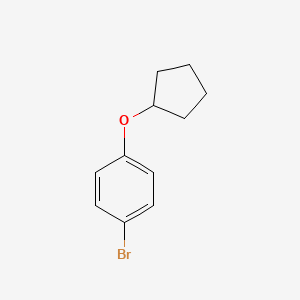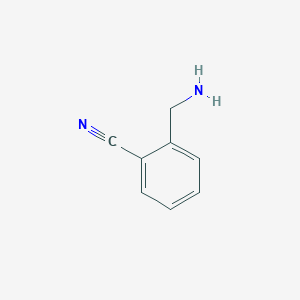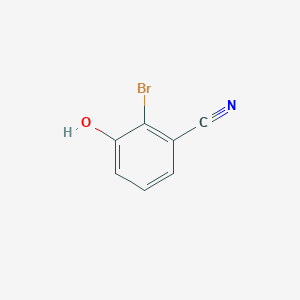
1-Bromo-4-(cyclopentyloxy)benzene
描述
1-Bromo-4-(cyclopentyloxy)benzene is a compound that is structurally related to various brominated benzene derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss similar brominated benzenes and their properties, which can provide insights into the behavior of 1-Bromo-4-(cyclopentyloxy)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the introduction of bromine to a pre-existing benzene ring. For instance, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the preparation of a sterically hindered aryl bromide, which suggests that bulky substituents can be accommodated on the benzene ring . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves synthetic procedures that could be analogous to those needed for 1-Bromo-4-(cyclopentyloxy)benzene, including the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by NMR spectroscopy . Density functional theory (DFT) calculations, as performed for 1-bromo-4-(3,7-dimethyloctyl)benzene, can provide insights into the optimized structure of such compounds . X-ray crystallography is another powerful tool for elucidating the structure of brominated benzenes, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . The bromination of 1-cyclopent-1-en-1-ylbenzene leading to tribromocyclopentyl benzene indicates that further functionalization of the benzene ring is possible . Additionally, the reactivity of brominated compounds in electrophilic cyclization reactions is highlighted by the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. The presence of rotational isomers affects the NMR spectra and indicates flexibility in the molecular conformation . The crystal structures of brominated benzenes reveal various supramolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and reactivity . Theoretical investigations, including semi-empirical and DFT methods, can predict the behavior of these compounds under different conditions .
科学研究应用
Synthesis and Characterization
- Graphene Nanoribbon Precursors : A study detailed the synthesis and characterization of a bromobenzene derivative, showcasing its utility as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, important for electronic applications. The synthetic procedures were complemented by NMR, IR spectroscopy, and elemental analysis, alongside density functional theory (DFT) calculations (Patil et al., 2012).
Photoluminescence Properties
- Fluorescence Studies : Research into the fluorescence properties of a related 1-bromo-4-substituted benzene compound revealed its potential in photoluminescent applications. The compound exhibited aggregation-induced emission (AIE) peculiarity, a valuable characteristic for developing advanced fluorescent materials (Zuo-qi, 2015).
Molecular Electronics
- Building Blocks for Molecular Wires : Aryl bromides, including 4-bromophenyl derivatives, are highlighted as useful precursors for thiol end-capped molecular wires. These wires are crucial for molecular electronics, demonstrating the role of such bromobenzene derivatives in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures for electronic applications (Stuhr-Hansen et al., 2005).
属性
IUPAC Name |
1-bromo-4-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXAAIGFYBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626775 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopentyloxy)benzene | |
CAS RN |
30752-30-8 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)


![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)






![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)
